molecular formula C19H22ClNO2 B10935402 N-[4-(butan-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide

N-[4-(butan-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B10935402
M. Wt: 331.8 g/mol
InChI Key: YAAQAYGPZDYMSW-UHFFFAOYSA-N
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Description

N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the phenoxyacetyl chloride: This is achieved by reacting 4-chloro-2-methylphenol with acetyl chloride in the presence of a base such as pyridine.

    Amidation reaction: The phenoxyacetyl chloride is then reacted with 4-(sec-butyl)aniline to form the desired amide. This reaction is usually carried out in an inert solvent like dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N1-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reductive conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed.

Major Products

    Oxidation: Products include quinones or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used, such as methoxy or thiol derivatives.

Scientific Research Applications

N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and analgesic drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes or receptors that interact with the amide or phenoxy groups.

    Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(SEC-BUTYL)PHENYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE is unique due to the presence of both a sec-butyl group and a chloromethylphenoxy group, which confer specific chemical properties and reactivity patterns not found in the similar compounds listed above.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C19H22ClNO2/c1-4-13(2)15-5-8-17(9-6-15)21-19(22)12-23-18-10-7-16(20)11-14(18)3/h5-11,13H,4,12H2,1-3H3,(H,21,22)

InChI Key

YAAQAYGPZDYMSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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